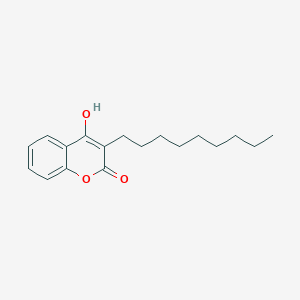![molecular formula C13H16N4 B14207272 1H-1,2,3-Triazole, 5-phenyl-1-[(2S)-2-pyrrolidinylmethyl]- CAS No. 918313-55-0](/img/structure/B14207272.png)
1H-1,2,3-Triazole, 5-phenyl-1-[(2S)-2-pyrrolidinylmethyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-1,2,3-Triazole, 5-phenyl-1-[(2S)-2-pyrrolidinylmethyl]- is a compound belonging to the class of 1,2,3-triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. This compound is notable for its unique structure, which includes a phenyl group and a pyrrolidinylmethyl substituent. 1,2,3-Triazoles are known for their stability and versatility in various chemical and biological applications .
準備方法
Synthetic Routes and Reaction Conditions: This reaction is highly regioselective and efficient, producing the desired triazole in high yields . The reaction conditions generally include the use of copper(I) iodide as a catalyst, with solvents such as dimethyl sulfoxide (DMSO) or water, and temperatures ranging from room temperature to 100°C .
Industrial Production Methods: Industrial production of 1,2,3-triazoles often employs continuous flow conditions to enhance efficiency and scalability. Copper-on-charcoal is used as a heterogeneous catalyst, allowing for the synthesis of a diverse set of substituted triazoles with good functional group tolerance . This method is advantageous for large-scale production due to its robustness and high yield.
化学反応の分析
Types of Reactions: 1H-1,2,3-Triazole, 5-phenyl-1-[(2S)-2-pyrrolidinylmethyl]- undergoes various chemical reactions, including:
Oxidation: The triazole ring can be oxidized using reagents such as hydrogen peroxide or peracids.
Reduction: Reduction of the triazole ring can be achieved using hydride donors like sodium borohydride.
Substitution: The phenyl and pyrrolidinylmethyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products: The major products formed from these reactions include various substituted triazoles, which can be further functionalized for specific applications .
科学的研究の応用
1H-1,2,3-Triazole, 5-phenyl-1-[(2S)-2-pyrrolidinylmethyl]- has a wide range of applications in scientific research:
作用機序
The mechanism of action of 1H-1,2,3-Triazole, 5-phenyl-1-[(2S)-2-pyrrolidinylmethyl]- involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with amino acids in the active sites of enzymes, thereby inhibiting their activity . This compound can also act as a ligand, binding to metal ions and modulating their biological activity .
類似化合物との比較
1H-1,2,3-Triazole: The parent compound, lacking the phenyl and pyrrolidinylmethyl substituents.
1H-1,2,4-Triazole: An isomer with different nitrogen atom arrangement.
5-Phenyl-1H-1,2,4-triazole-3-thiol: A similar compound with a thiol group instead of the pyrrolidinylmethyl group.
Uniqueness: 1H-1,2,3-Triazole, 5-phenyl-1-[(2S)-2-pyrrolidinylmethyl]- is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the phenyl group enhances its aromaticity and stability, while the pyrrolidinylmethyl group increases its solubility and bioavailability .
特性
CAS番号 |
918313-55-0 |
|---|---|
分子式 |
C13H16N4 |
分子量 |
228.29 g/mol |
IUPAC名 |
5-phenyl-1-[[(2S)-pyrrolidin-2-yl]methyl]triazole |
InChI |
InChI=1S/C13H16N4/c1-2-5-11(6-3-1)13-9-15-16-17(13)10-12-7-4-8-14-12/h1-3,5-6,9,12,14H,4,7-8,10H2/t12-/m0/s1 |
InChIキー |
BIEQHSYKFXSLMH-LBPRGKRZSA-N |
異性体SMILES |
C1C[C@H](NC1)CN2C(=CN=N2)C3=CC=CC=C3 |
正規SMILES |
C1CC(NC1)CN2C(=CN=N2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


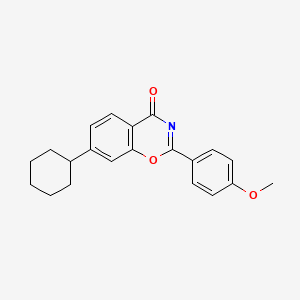
![3-Quinolineethanol, alpha-[2-(dimethylamino)ethyl]-2,6-dimethoxy-alpha-1-naphthalenyl-beta-phenyl-, (alphaR,betaS)-rel-](/img/structure/B14207213.png)
![5,8-Dibromo-2,3-dihexylpyrido[3,4-B]pyrazine](/img/structure/B14207215.png)
![8-Chloropyrimido[4,5-B]quinoline-2,4,5-triamine](/img/structure/B14207218.png)
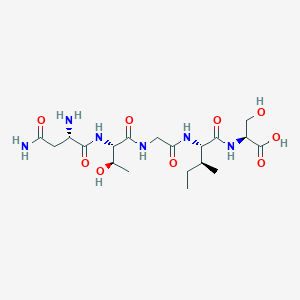
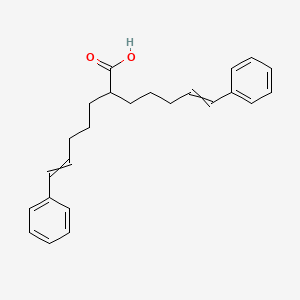
![5-[4-(Trifluoromethyl)phenyl]pent-4-EN-1-OL](/img/structure/B14207233.png)
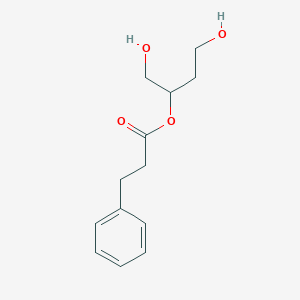
![Piperazine, 1-methyl-4-[4-(phenylmethyl)phenyl]-](/img/structure/B14207247.png)
![3,4-Dibromo-1-ethenyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B14207253.png)
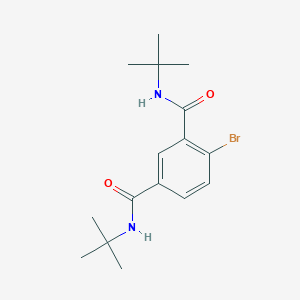
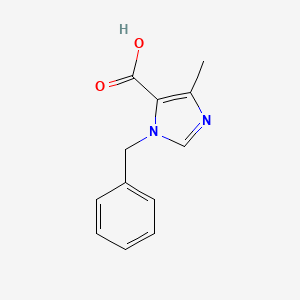
![2-Amino-7-chloropyrido[3,2-d]pyrimidin-4(1H)-one](/img/structure/B14207262.png)
